tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Overview
Description
Organic compounds like the one you’re asking about often have interesting properties and potential applications, especially in fields like medicinal chemistry. They usually contain a central carbon or heteroatom (an atom that is not carbon or hydrogen, such as nitrogen or oxygen) bonded to various functional groups. The presence of pyridinyl and triazolyl rings in the structure suggests that this compound might have interesting reactivity and potentially bioactive properties .
Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. The presence of aromatic rings like pyridine and triazole in the structure suggests that this compound might have a planar region, which could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the exact nature of the functional groups present. For example, the pyridine ring is often involved in nucleophilic substitution reactions, while the triazole ring can participate in various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds like this one depend on their molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can affect its boiling and melting points .Scientific Research Applications
Chemical Synthesis and Characterization
Research into compounds with similar structural components, such as those containing pyridin-3-yl and 1,2,4-triazol-3-yl groups, often focuses on their synthesis, structure, and reactivity. For example, studies on tert-butyl carbamate derivatives and their reactions with various reagents highlight the importance of these compounds in developing new chemical entities with potential biological activity or materials properties. The synthesis of new compounds, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrates the ongoing interest in exploring the chemical space around tert-butyl carbamate derivatives for various applications, including pharmaceuticals and materials science (Baillargeon et al., 2017).
Catalytic Activity and Complex Formation
The development of palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands illustrates the application of similar compounds in catalysis. These complexes have been synthesized and characterized, showing significant potential in catalytic processes such as the Suzuki–Miyaura cross-coupling reaction. The study of these complexes provides valuable insights into the design and optimization of catalytic systems for efficient chemical transformations (Turek et al., 2014).
Photophysical Properties
The investigation into the photophysical properties of related compounds, such as those involving benzoxazol-5-yl and pyridyl groups, contributes to understanding the fluorescence characteristics and potential applications in sensing, imaging, or electronic devices. Studies on N-(tert-butyloxycarbonyl)-3-[2-(pyridyl)benzoxazol-5-yl]-L-alanine derivatives have explored their fluorescent properties, which depend on solvent polarity, highlighting the role of molecular design in tuning photophysical behaviors (Guzow et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,19)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMUWLXPLPZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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